Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride
Overview
Description
Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride is a chemical compound with the molecular formula C6H4F3NS·HCl. This compound is characterized by the presence of a benzenethiol group substituted with amino and trifluoro groups, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride typically involves the introduction of amino and trifluoro groups onto a benzenethiol backbone. One common synthetic route includes the nitration of benzenethiol followed by reduction to introduce the amino group. The trifluoro groups are then introduced through a halogen exchange reaction using appropriate fluorinating agents.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes, followed by purification steps to ensure the desired product’s purity. The reaction conditions are carefully controlled to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The trifluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Substituted benzenethiol derivatives.
Scientific Research Applications
Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride involves its interaction with specific molecular targets. The trifluoro groups enhance its reactivity, allowing it to participate in various biochemical pathways. The amino group can form hydrogen bonds, influencing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
Benzenethiol, 2-amino-: Lacks the trifluoro groups, resulting in different reactivity and applications.
Benzenethiol, 3,4,6-trifluoro-: Lacks the amino group, affecting its biochemical interactions.
Uniqueness
Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride is unique due to the presence of both amino and trifluoro groups, which confer distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
2-amino-3,4,6-trifluorobenzenethiol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NS.ClH/c7-2-1-3(8)6(11)5(10)4(2)9;/h1,11H,10H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RREODNYNAPILHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)S)N)F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464385 | |
Record name | Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158898-57-8 | |
Record name | Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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